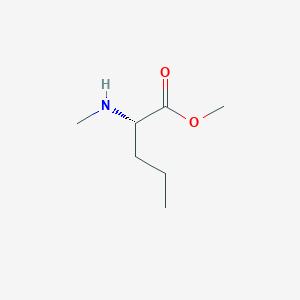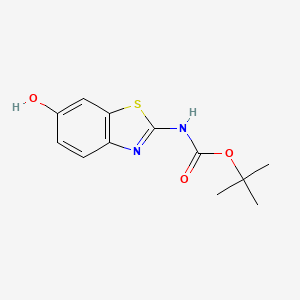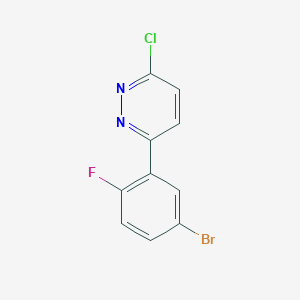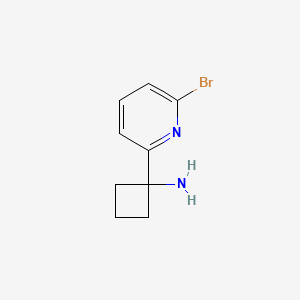
1-(6-Bromopyridin-2-yl)cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromopyridin-2-yl)cyclobutanamine is a chemical compound with the molecular formula C9H11BrN2 It is a derivative of pyridine and cyclobutanamine, featuring a bromine atom at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-2-yl)cyclobutanamine typically involves the bromination of pyridine derivatives followed by cyclobutanamine formation. One common method includes the reaction of 2-aminopyridine with bromoketones under controlled conditions. The reaction is carried out in solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(6-Bromopyridin-2-yl)cyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
1-(6-Bromopyridin-2-yl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(6-Bromopyridin-2-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. For example, in anticancer studies, it has been shown to induce mitochondrial depolarization, elevate intracellular reactive oxygen species (ROS) levels, and inhibit thioredoxin reductase (TrxR) activity . These actions lead to the activation of apoptotic pathways, resulting in cell death.
類似化合物との比較
Similar Compounds
1-(5-Bromopyridin-2-yl)cyclobutanamine: Similar structure with the bromine atom at the 5-position.
1-(6-Bromopyridin-3-yl)cyclobutanamine: Bromine atom at the 3-position of the pyridine ring.
1-(6-Bromopyridin-2-yl)cyclopropanamine: Features a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
1-(6-Bromopyridin-2-yl)cyclobutanamine is unique due to its specific substitution pattern and the presence of a cyclobutane ring
特性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
1-(6-bromopyridin-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-1-3-7(12-8)9(11)5-2-6-9/h1,3-4H,2,5-6,11H2 |
InChIキー |
INABNGYGXWYYHU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=NC(=CC=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


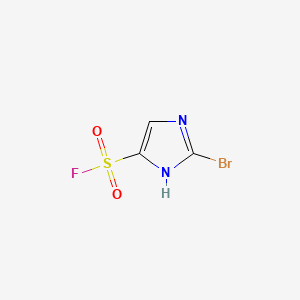

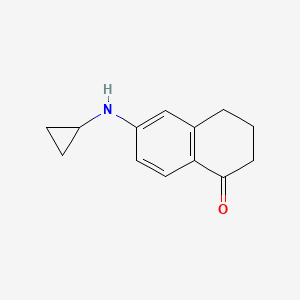
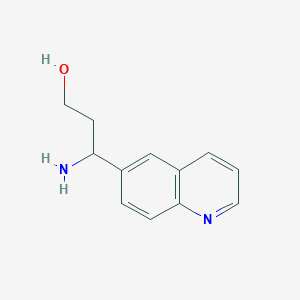
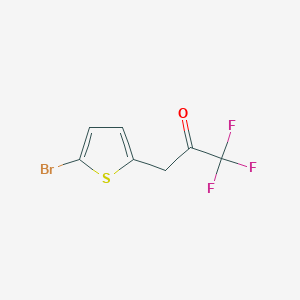
![rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13554088.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)
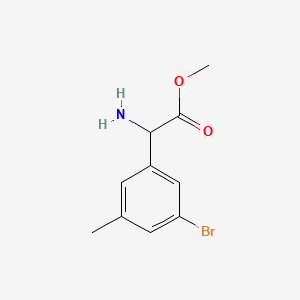
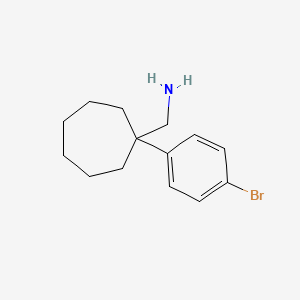
![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)
